6-bromo-1-(4-fluorophenyl)-1H-indazole
Description
Properties
Molecular Formula |
C13H8BrFN2 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
6-bromo-1-(4-fluorophenyl)indazole |
InChI |
InChI=1S/C13H8BrFN2/c14-10-2-1-9-8-16-17(13(9)7-10)12-5-3-11(15)4-6-12/h1-8H |
InChI Key |
SXQYVXFJCJDFDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=CC(=C3)Br)C=N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the physicochemical and biological properties of indazole derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Halogen vs.
- Solubility : Methoxy (OCH₃) at position 4 (e.g., 6-Bromo-4-methoxy-1H-indazole) increases polarity and aqueous solubility compared to hydrophobic groups like trifluoromethyl (CF₃) .
Q & A
Q. Table 1: Example Reaction Conditions for Bromo-Indazole Synthesis
| Parameter | Optimal Range | Observed Yield (%) |
|---|---|---|
| Solvent (MeOH:AcOH) | 4:1 (v/v) | 73–85 |
| Reaction Time | 8–12 hours | 78 |
| Catalyst (Pd/C) | 5 mol% | 82 |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions. For example, aromatic protons appear at δ 7.2–8.3 ppm, while the indazole NH proton is typically downfield (δ 10–12 ppm) .
- FTIR : Confirm functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C-F stretch at ~1,100 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺: 291.12 g/mol) .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features | Significance |
|---|---|---|
| ¹H NMR | δ 7.36 (s, 1H, indazole NH) | Confirms indazole core |
| FTIR | 590 cm⁻¹ (C-Br) | Bromine substitution |
| MS (ESI) | m/z 291.12 [M+H]⁺ | Molecular weight validation |
Advanced: How can X-ray crystallography using SHELXL determine the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL refines structures via least-squares minimization, incorporating anisotropic displacement parameters for heavy atoms (Br, F) .
- Challenges :
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate refined structures .
Q. Table 3: SHELXL Refinement Metrics
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.12 |
| Flack Parameter | 0.01(2) |
Advanced: How can QSAR models guide the design of this compound derivatives for kinase inhibition?
Methodological Answer:
- Descriptor Selection : Use steric (molar refractivity), electronic (HOMO/LUMO), and hydrophobic (logP) parameters. A QSAR model for analogous compounds achieved R² = 0.89, Q² = 0.82 .
- Validation : Perform leave-one-out cross-validation and external test sets to avoid overfitting.
- Design : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance binding to Polo-like kinase 1 (Plk1) .
Q. Table 4: QSAR Model Coefficients for Indazole Derivatives
| Descriptor | Coefficient | Significance |
|---|---|---|
| logP | 0.45 | Hydrophobic interaction |
| HOMO Energy | -0.32 | Electron donation |
| Molar Refractivity | 0.21 | Steric bulk |
Basic: What in vitro assays evaluate the anti-proliferative activity of this compound?
Methodological Answer:
Q. Table 5: Example In Vitro Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 4.2 | Plk1 inhibition |
| HeLa | 6.8 | Caspase-3 activation |
Advanced: How to resolve contradictions between computational binding affinities and experimental bioactivity data?
Methodological Answer:
- Iterative Refinement : Re-examine docking poses (e.g., in AutoDock Vina) for induced-fit effects. For example, fluorine at the 4-phenyl position may enhance π-stacking in Plk1 but reduce solubility .
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure actual binding constants (KD).
- Data Triangulation : Cross-validate MD simulations, free-energy calculations (MM/PBSA), and in vitro assays.
Q. Table 6: Discrepancy Analysis Workflow
| Step | Tool/Method | Outcome |
|---|---|---|
| Docking | AutoDock Vina | Predicted ΔG = -9.2 kcal/mol |
| SPR Assay | Biacore T200 | Measured KD = 120 nM |
| MD Simulation | GROMACS | Confirmed stable binding pose |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
